molecular formula C8H12O3S B2790063 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide CAS No. 67194-71-2

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide

Cat. No.: B2790063
CAS No.: 67194-71-2
M. Wt: 188.24
InChI Key: SZYHPFYCBVAWHO-UHFFFAOYSA-N
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Description

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a sulfur-containing bicyclic compound with the molecular formula C8H14O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide typically involves the oxidation of 9-Thiabicyclo[3.3.1]nonan-3-one. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for 9-Thiabicyclo[33This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    9-Thiabicyclo[3.3.1]nonan-3-one: The parent compound without the dioxide group.

    9-Thiabicyclo[3.3.1]nonan-2-ol 9,9-dioxide: A hydroxylated derivative.

    2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: A chlorinated derivative.

Uniqueness

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is unique due to its specific structural features, including the presence of a sulfur atom and two oxygen atoms in a bicyclic framework. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

9,9-dioxo-9λ6-thiabicyclo[3.3.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHPFYCBVAWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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